3-(Methylselanyl)propan-1-ol
Description
3-(Methylselanyl)propan-1-ol (C₄H₁₀OSe) is an organoselenium compound characterized by a propanol backbone substituted with a methylselanyl (–SeCH₃) group at the third carbon. The methylselanyl group may confer distinct physicochemical properties compared to sulfur or oxygen analogs, such as increased lipophilicity and altered electronic effects .
Properties
CAS No. |
90454-88-9 |
|---|---|
Molecular Formula |
C4H10OSe |
Molecular Weight |
153.09 g/mol |
IUPAC Name |
3-methylselanylpropan-1-ol |
InChI |
InChI=1S/C4H10OSe/c1-6-4-2-3-5/h5H,2-4H2,1H3 |
InChI Key |
XSFMRWKOBKJHKW-UHFFFAOYSA-N |
Canonical SMILES |
C[Se]CCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylselanyl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of 3-chloropropan-1-ol with methylselenol in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the chlorine atom by the methylselenol group.
Industrial Production Methods: Industrial production of 3-(Methylselanyl)propan-1-ol may involve the use of more scalable and cost-effective methods. One such method could be the catalytic hydrogenation of 3-(Methylselanyl)propanal, which can be synthesized via the hydroformylation of allyl methyl selenide.
Chemical Reactions Analysis
Types of Reactions: 3-(Methylselanyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-(Methylselanyl)propanal or further to 3-(Methylselanyl)propanoic acid.
Reduction: Reduction reactions can convert the compound to 3-(Methylselanyl)propan-1-amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Acidified potassium dichromate (K2Cr2O7) or pyridinium chlorochromate (PCC) are commonly used oxidizing agents.
Reduction: Lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products:
Oxidation: 3-(Methylselanyl)propanal, 3-(Methylselanyl)propanoic acid
Reduction: 3-(Methylselanyl)propan-1-amine
Substitution: 3-(Methylselanyl)propyl chloride, 3-(Methylselanyl)propyl bromide
Scientific Research Applications
3-(Methylselanyl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds.
Biology: The compound is studied for its potential antioxidant properties and its role in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as a precursor for selenium-based drugs.
Industry: It is used in the production of specialty chemicals and materials, including catalysts and polymers.
Mechanism of Action
The mechanism of action of 3-(Methylselanyl)propan-1-ol involves its interaction with various molecular targets and pathways. The selenium atom in the compound can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The compound may also interact with enzymes and proteins, modulating their activity and function.
Comparison with Similar Compounds
3-(Methylsulphanyl)propan-1-ol (C₄H₁₀OS)
- Structure & Synthesis: Produced by lactic acid bacteria (LAB) during malolactic fermentation (MLF) in wine, particularly by Oenococcus oeni .
- Applications : Imparts volatile sulfur compounds (VSCs) with chocolate/roasted odors. Its perception threshold in wine is 0.244 mg/L, influencing flavor profiles .
- Key Difference : Replacing sulfur (S) with selenium (Se) in 3-(Methylselanyl)propan-1-ol may enhance oxidative stability but increase toxicity risks due to selenium’s higher reactivity.
Halogenated Derivatives
3-(3-(Difluoromethyl)phenyl)propan-1-ol (C₁₀H₁₂F₂O)
3-(4,5,6,7-Tetrabromo-2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-ol (N1-PrOH-TBBi)
- Structure & Activity : A dual CK2/PIM-1 kinase inhibitor. The tetrabromobenzodiazolyl group enables strong halogen bonding with kinase active sites, contrasting with the less polar –SeCH₃ group .
Aromatic and Heterocyclic Derivatives
2,2-Dimethyl-3-(3-tolyl)propan-1-ol
3-(2,5-Diaminophenyl)propan-1-ol
- Applications: A hair dye ingredient (hydroxypropyl p-phenylenediamine).
Amino-Substituted Derivatives
(R)-3-Methylamino-1-phenyl-propan-1-ol
- The –NHCH₃ group allows for hydrogen bonding, unlike the non-polar –SeCH₃ .
Comparative Data Table
Research Findings and Gaps
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